molecular formula C19H19NO3 B295154 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,3-dihydro-2H-isoindol-2-yl)-1-propanone

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,3-dihydro-2H-isoindol-2-yl)-1-propanone

Cat. No. B295154
M. Wt: 309.4 g/mol
InChI Key: WUZBYWWJJUUVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,3-dihydro-2H-isoindol-2-yl)-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and chemistry. This compound is also known as MDL-100,453 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,3-dihydro-2H-isoindol-2-yl)-1-propanone involves its ability to modulate dopamine and serotonin receptors. This compound acts as a partial agonist for both dopamine D2 and serotonin 5-HT1A receptors, which results in the modulation of their activity. This modulation of receptor activity leads to the modulation of neurotransmitter release, which can result in the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,3-dihydro-2H-isoindol-2-yl)-1-propanone have been extensively studied. This compound has been shown to modulate dopamine and serotonin receptor activity, which can result in the modulation of neurotransmitter release. This modulation of neurotransmitter release can result in the therapeutic effects of this compound, including its potential use as an antipsychotic drug.

Advantages and Limitations for Lab Experiments

The advantages of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,3-dihydro-2H-isoindol-2-yl)-1-propanone for lab experiments include its potential use as a lead compound for the development of new drugs, its ability to modulate dopamine and serotonin receptor activity, and its potential use as a ligand for metal-catalyzed reactions. The limitations of this compound for lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,3-dihydro-2H-isoindol-2-yl)-1-propanone. These include the development of new drugs based on this compound, the study of its potential use as an antipsychotic drug, the study of its potential use as a ligand for metal-catalyzed reactions, and the study of its potential toxicity and safety. Further studies are needed to fully understand the potential applications of this compound and its mechanism of action.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,3-dihydro-2H-isoindol-2-yl)-1-propanone has been achieved using different methods, including the one-pot synthesis, the Suzuki coupling reaction, and the palladium-catalyzed cross-coupling reaction. The one-pot synthesis involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 1,3-dihydro-2H-isoindol-2-one in the presence of 1,3-dicyclohexylcarbodiimide and N-hydroxysuccinimide. The Suzuki coupling reaction involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-boronic acid with 1,3-dihydro-2H-isoindol-2-yl chloride in the presence of a palladium catalyst. The palladium-catalyzed cross-coupling reaction involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-yl triflate with 1,3-dihydro-2H-isoindol-2-yl boronic acid in the presence of a palladium catalyst.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,3-dihydro-2H-isoindol-2-yl)-1-propanone has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has been studied for its potential use as an antipsychotic drug due to its ability to modulate dopamine and serotonin receptors. In pharmacology, this compound has been studied for its potential use as a lead compound for the development of new drugs. In chemistry, this compound has been studied for its potential use as a ligand for metal-catalyzed reactions.

properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,3-dihydroisoindol-2-yl)propan-1-one

InChI

InChI=1S/C19H19NO3/c21-17(14-5-6-18-19(11-14)23-10-9-22-18)7-8-20-12-15-3-1-2-4-16(15)13-20/h1-6,11H,7-10,12-13H2

InChI Key

WUZBYWWJJUUVDJ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCN3CC4=CC=CC=C4C3

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCN3CC4=CC=CC=C4C3

Origin of Product

United States

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